molecular formula C10H8BrNO2 B1289866 6-Bromo-7-methoxyquinolin-4-ol CAS No. 1361235-54-2

6-Bromo-7-methoxyquinolin-4-ol

Cat. No. B1289866
CAS RN: 1361235-54-2
M. Wt: 254.08 g/mol
InChI Key: KXHPSOHRFXYAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxyquinolin-4-ol is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline scaffold can significantly influence the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of halogenated quinolines, such as 6-Bromo-7-methoxyquinolin-4-ol, often involves multi-step synthetic routes. For instance, a practical and scalable route for synthesizing halogenated quinolines has been reported, which could be adapted for the synthesis of 6-Bromo-7-methoxyquinolin-4-ol . Additionally, the synthesis of related compounds, such as 6-bromoquinoline, has been achieved through the Skraup reaction, which might provide insights into the synthesis of 6-Bromo-7-methoxyquinolin-4-ol .

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms and other substituents attached to it. The structure of 6-bromoquinolin-4-ol has been confirmed by NMR spectroscopy . The molecular structure of such compounds is crucial as it can affect the binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Halogenated quinolines can undergo various chemical reactions, including coupling reactions and halogenation. For example, a bromoquinoline derivative was synthesized using a coupling reaction, which could be relevant for the chemical reactions that 6-Bromo-7-methoxyquinolin-4-ol might undergo . The presence of halogen atoms in the molecule can also facilitate further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-methoxyquinolin-4-ol would be influenced by the bromo and methoxy substituents. These groups can affect the molecule's solubility, stability, and reactivity. The crystal and calculated structure of a related compound has been studied, which provides insights into the intermolecular interactions and the three-dimensional arrangement of such molecules . The halogen atoms can also participate in weak hydrogen bonding, which can impact the compound's solid-state properties.

Safety And Hazards

The compound has been classified under GHS07 and the signal word is 'Warning’ . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

6-bromo-7-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10-5-8-6(4-7(10)11)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHPSOHRFXYAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methoxyquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.